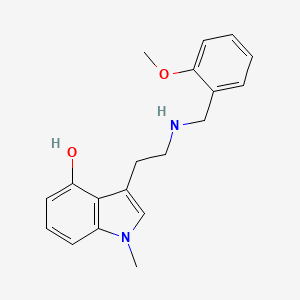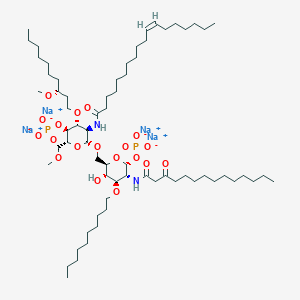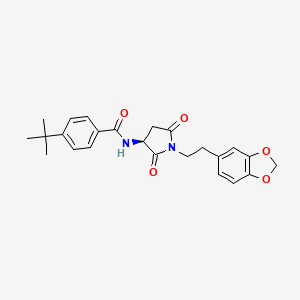
Tnf-|A-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tnf-|A-IN-11 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role as an inhibitor of tumor necrosis factor alpha (TNF-α), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases and cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-11 typically involves a multi-step organic synthesis process. The initial steps often include the preparation of intermediate compounds through reactions such as nucleophilic substitution and condensation. These intermediates are then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tnf-|A-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent systems and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield hydrogenated derivatives .
Applications De Recherche Scientifique
Tnf-|A-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating immune responses and its potential as a therapeutic agent in autoimmune diseases.
Medicine: Explored for its potential to inhibit TNF-α and treat conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mécanisme D'action
Tnf-|A-IN-11 exerts its effects by inhibiting the activity of TNF-α. This inhibition occurs through the binding of this compound to the TNF-α molecule, preventing it from interacting with its receptors on the surface of target cells. This blockade disrupts the downstream signaling pathways that lead to inflammation and cell proliferation. The primary molecular targets include the TNF-α receptors and associated signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Infliximab: A monoclonal antibody that also targets TNF-α.
Adalimumab: Another monoclonal antibody with similar inhibitory effects on TNF-α.
Etanercept: A fusion protein that acts as a decoy receptor for TNF-α.
Uniqueness
Tnf-|A-IN-11 is unique in its chemical structure and specific binding affinity for TNF-α. Unlike monoclonal antibodies, which are large proteins, this compound is a small molecule inhibitor, which may offer advantages in terms of oral bioavailability and ease of synthesis. Additionally, its unique binding mechanism may provide distinct therapeutic benefits and reduced side effects compared to other TNF-α inhibitors .
Propriétés
Formule moléculaire |
C24H26N2O5 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
N-[(3S)-1-[2-(1,3-benzodioxol-5-yl)ethyl]-2,5-dioxopyrrolidin-3-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C24H26N2O5/c1-24(2,3)17-7-5-16(6-8-17)22(28)25-18-13-21(27)26(23(18)29)11-10-15-4-9-19-20(12-15)31-14-30-19/h4-9,12,18H,10-11,13-14H2,1-3H3,(H,25,28)/t18-/m0/s1 |
Clé InChI |
BKTIPXAFPMVBOY-SFHVURJKSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C(=O)N[C@H]2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)
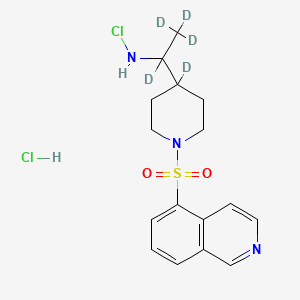
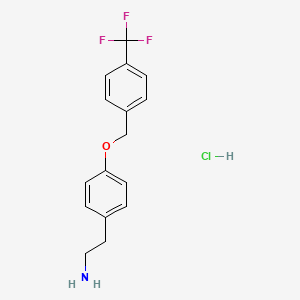
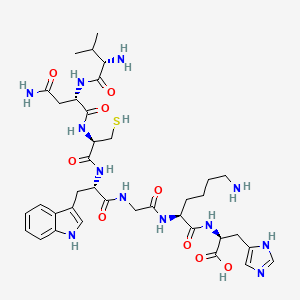
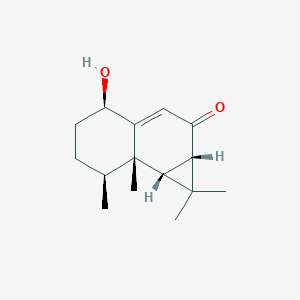
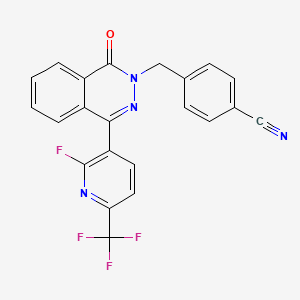
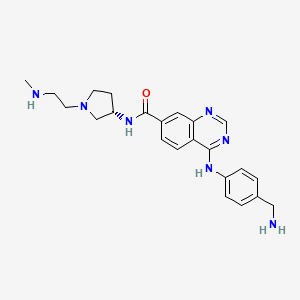
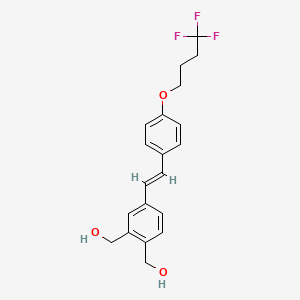


![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
